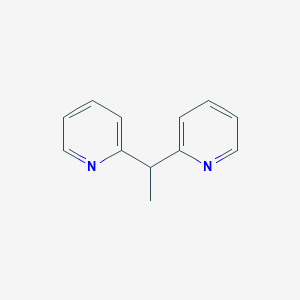

1,1-Bis(2-pyridyl)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Bis(2-pyridyl)ethane is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Metal Complexes

1,1-Bis(2-pyridyl)ethane serves as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are crucial for various applications:

- Dye-Sensitized Solar Cells (DSSCs) : The compound has been utilized to create efficient redox couples in DSSCs. A notable example is the copper complex [Cu(bpye)₂]²⁺, which achieved overall efficiencies of 9.0% at 1 sun illumination and 9.9% at 0.5 sun, outperforming traditional cobalt-based systems. The enhanced performance is attributed to faster dye regeneration and reduced recombination losses .

- Synthesis of Coordination Polymers : this compound has been employed as a building block for synthesizing coordination polymers with diverse dimensionalities (1D, 2D, and 3D). These materials exhibit unique properties such as porosity and magnetism depending on the metal center used .

Catalytic Applications

The ability of this compound to form stable metal complexes makes it an attractive candidate for catalytic applications:

- Catalysis in Organic Reactions : Copper complexes containing bpye have shown promise as catalysts in various organic transformations. Their efficiency stems from the favorable electronic properties imparted by the ligand, facilitating electron transfer processes essential for catalytic cycles .

- Electrochemical Applications : The redox properties of copper complexes with bpye have been explored for their use in electrochemical sensors and batteries. The stability and tunability of these complexes allow for the development of advanced materials for energy storage devices .

Material Science

In material science, the incorporation of this compound into frameworks leads to interesting properties:

- Metal-Organic Frameworks (MOFs) : The ligand is integral in forming MOFs that exhibit high surface areas and selective gas adsorption capabilities. For instance, MOFs based on bpye have demonstrated significant CO₂ capture potential due to their structural characteristics .

- Photonic Devices : The photophysical properties of bpye complexes make them suitable for applications in photonic devices, including light-emitting diodes (LEDs) and lasers. Their ability to absorb UV light and emit visible light can enhance the efficiency of these devices .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives of this compound:

- Quaternary Ammonium Compounds : Modifications of bpye have led to the synthesis of quaternary ammonium compounds that exhibit antimicrobial activity against various bacteria. These compounds may serve as potential disinfectants or preservatives in pharmaceutical formulations .

Case Study 1: Dye-Sensitized Solar Cells

A study demonstrated the efficacy of copper complexes with this compound in DSSCs. The synthesized complex [Cu(bpye)₂]²⁺ showed remarkable efficiency improvements compared to traditional cobalt-based systems due to its favorable redox behavior and fast electron transfer kinetics.

Case Study 2: Coordination Polymers

Research focused on the synthesis of coordination polymers using bpye as a ligand resulted in materials with unique magnetic properties. The flexibility of the ligand allowed for the formation of diverse polymeric structures that could be tailored for specific applications.

Propiedades

Fórmula molecular |

C12H12N2 |

|---|---|

Peso molecular |

184.24 g/mol |

Nombre IUPAC |

2-(1-pyridin-2-ylethyl)pyridine |

InChI |

InChI=1S/C12H12N2/c1-10(11-6-2-4-8-13-11)12-7-3-5-9-14-12/h2-10H,1H3 |

Clave InChI |

CHWJBMPGMPUBCD-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=N1)C2=CC=CC=N2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.